2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHOVVSZMQJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-5-(trifluoromethyl)pyridazine with acetonitrile in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its biological activity by modulating the compound’s binding affinity to target proteins and enzymes . The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
The provided evidence () describes the synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones, which share structural similarities with the target compound but differ in substituents and functional groups.
Substituent Effects and Reactivity
- The -OH group at position 6 enhances hydrogen-bonding capability, contrasting with the hydrophobic phenyl group in analogs.
Synthetic Considerations :
Physicochemical Properties
While direct data for the target compound are unavailable in the provided evidence, inferences can be drawn from substituent trends:
- Solubility : The -OH and -CH₂CN groups likely improve aqueous solubility compared to the hydrophobic -C₆H₅ and -Cl groups in compounds.
Biological Activity
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known for enhancing the biological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, highlighting relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F3N3O. It features a pyridazine ring with a hydroxyl group and a trifluoromethyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F3N3O |
| Molar Mass | 205.14 g/mol |
| Boiling Point | Not Available |
| Solubility | Not Specified |
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit bacterial growth effectively. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects .
Modulation of Neurotransmitter Receptors
Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These compounds act as positive allosteric modulators, enhancing receptor activity in the presence of agonists such as nicotine. This modulation may have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .
Anti-inflammatory Effects
Studies have suggested that pyridazine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. The trifluoromethyl group may play a role in modulating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated various pyridazine derivatives, including those with trifluoromethyl groups, against several bacterial strains. The results indicated that these compounds showed significant inhibition against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .
- Neuropharmacological Research : In vitro studies on the modulation of nAChRs revealed that certain pyridazine derivatives enhanced receptor activity significantly compared to controls. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from pyridazine or pyridine precursors. Key steps include:
- Nitration/Hydroxylation: Introduction of the hydroxy group at the 6-position using controlled nitration followed by reduction (e.g., using H₂/Pd-C) .
- Trifluoromethylation: Electrophilic or nucleophilic substitution to introduce the -CF₃ group, often requiring catalysts like CuI or BF₃·Et₂O .
- Acetonitrile Functionalization: Cyanomethylation via nucleophilic substitution (e.g., KCN or NaCN with a halogenated intermediate) .
Critical Conditions:
- Temperature: Nitration steps require low temperatures (0–5°C) to avoid over-oxidation .
- Catalysts: Use of Lewis acids (e.g., AlCl₃) for regioselective trifluoromethylation .
- Purification: Crystallization or C18 reverse-phase chromatography ensures >95% purity .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substituent positions (e.g., δ ~160 ppm for -CF₃ in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₇H₅F₃N₃O expected [M+H]⁺ = 204.0432) .
- HPLC-PDA: Purity assessment using C18 columns (MeCN/H₂O gradient, λ = 254 nm) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
